5-(6-Bromopyridin-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(6-bromopyridin-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-3-1-2-8(13-9)7-4-11-6-12-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZOEDLQYBNPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671756 | |
| Record name | 5-(6-Bromopyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440680-33-1 | |
| Record name | 5-(6-Bromopyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 5 6 Bromopyridin 2 Yl Pyrimidine
Reactivity of the Bromine Substituent
The bromine atom attached to the pyridine (B92270) ring is a key functional group that dictates much of the compound's reactivity. Its susceptibility to various reactions makes it a versatile handle for molecular elaboration.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In the case of 5-(6-Bromopyridin-2-yl)pyrimidine, the bromine atom can be displaced by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism. nih.gov The electron-withdrawing nature of the nitrogen atoms in both the pyridine and pyrimidine (B1678525) rings activates the aryl system towards nucleophilic attack. masterorganicchemistry.com
The position of the attacking nucleophile is directed by the placement of the leaving group. masterorganicchemistry.com For pyridines and pyrimidines, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com This preference is due to the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com
The general order of halide leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I, which is known as the "element effect" and suggests that the initial addition of the nucleophile is the rate-determining step. nih.gov However, in some cases, such as the reaction of substituted N-methylpyridinium ions with piperidine, a different leaving group order is observed, indicating that the deprotonation of the addition intermediate can be rate-controlling. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines and Pyrimidines
| Substrate | Nucleophile | Product | Reference |
| 2-Chloropyridine | Amines | 2-Aminopyridine (B139424) derivatives | youtube.com |
| 4-Chloropyrimidine | Various nucleophiles | 4-Substituted pyrimidines | stackexchange.com |
| 2-Halopyridines | Methoxide | 2-Methoxypyridine | stackexchange.com |
| 5-Bromo-2-(1-piperidinyl)pyrimidine | Not specified | Not specified | sigmaaldrich.com |
Reductive Debromination Pathways
While specific studies on the reductive debromination of this compound are not extensively detailed in the provided results, this transformation is a common reaction for aryl bromides. It can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst), or with hydride reagents. This process removes the bromine atom and replaces it with a hydrogen atom, which can be useful for accessing the debrominated parent scaffold.
Oxidative Addition Processes in Catalysis
The carbon-bromine bond in this compound is susceptible to oxidative addition to low-valent transition metal complexes, a crucial step in many cross-coupling reactions. This process is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
Studies on the oxidative addition of aryl halides to nickel(0) complexes have shown that the mechanism can be either a concerted or a stepwise radical pathway, depending on the halide and the ligands on the metal. nih.gov For instance, aryl bromides can react through a combination of both radical and concerted pathways. nih.gov The one-electron pathway involves an outer-sphere electron transfer to form an aryl radical. nih.gov This reactivity is pivotal for designing catalytic processes using earth-abundant metals. nih.gov
Reactivity of the Nitrogen Heterocycles
The pyridine and pyrimidine rings themselves possess distinct reactive sites that can be targeted for functionalization.
Electrophilic Aromatic Substitution on Pyridine and Pyrimidine Rings
Electrophilic aromatic substitution (SEAr) is a reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Generally, aromatic rings act as nucleophiles in this reaction. total-synthesis.com However, pyridine and pyrimidine are electron-deficient heterocycles due to the electronegative nitrogen atoms, which deactivates them towards electrophilic attack. wikipedia.org
Furthermore, the nitrogen atom in pyridine can be protonated or coordinate to a Lewis acid catalyst, which further deactivates the ring and makes direct electrophilic substitution very difficult. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org Due to the deactivating nature of the nitrogen heterocycles in this compound, harsh reaction conditions would likely be required for any electrophilic substitution to occur, and the substitution pattern would be influenced by the deactivating effect of both rings.
Directed C-H Activation Studies
Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of otherwise inert C-H bonds. nih.gov In many cases, a directing group is used to position the metal catalyst in close proximity to a specific C-H bond, leading to selective activation. nih.govnih.gov
Pyridine and pyrimidine moieties themselves can act as directing groups in C-H activation reactions. researchgate.net This directing ability can sometimes hinder the functionalization of the pyridine or pyrimidine ring itself. eurekaselect.com However, strategies have been developed to overcome this challenge, such as the use of N-oxides to temporarily block the directing effect of the ring nitrogen. eurekaselect.com
For a molecule like this compound, the nitrogen atoms could direct the functionalization of specific C-H bonds on either the pyridine or pyrimidine ring, or even on a connected aromatic system. The regioselectivity of such a reaction would be highly dependent on the catalyst system and reaction conditions employed. mdpi.com For instance, in pyrazolo[1,5-a]pyrimidines, the selectivity of direct arylation at different positions was found to be sensitive to the additives and solvent used. mdpi.com
Cyclometalation Reactions
No studies detailing the cyclometalation reactions involving this compound were found. This type of reaction, where a metal complex is formed through the intramolecular activation of a C-H bond, is a significant area of organometallic chemistry. However, its application to or study with this specific substrate has not been reported.
Regioselectivity and Stereochemical Control in Derivatization
Information regarding the regioselectivity and stereochemical control in the derivatization of this compound is not available. This includes how different reaction conditions or reagents might favor substitution at one position of the pyrimidine or pyridine rings over another.
Influence of Electronic and Steric Effects on Reaction Outcomes
There is no specific research on how the electronic properties of the bromo-substituted pyridine ring and the pyrimidine ring, or the steric hindrance they present, influence the outcomes of reactions involving this compound.
Catalyst-Controlled Selectivity
No literature was found that investigates catalyst-controlled selectivity in reactions with this compound. Such studies would explore how the choice of catalyst can direct a reaction to yield a specific regioisomer or stereoisomer.
Coordination Chemistry and Organometallic Applications
5-(6-Bromopyridin-2-yl)pyrimidine as a Ligand
Ligand Design Principles and Coordination Modes (e.g., N,N'-bidentate)
Based on its structure, this compound is anticipated to act as an N,N'-bidentate chelating ligand. The nitrogen atoms of the pyridine (B92270) and one of the pyrimidine (B1678525) rings are suitably positioned to form a stable five-membered chelate ring upon coordination to a metal center. This coordination mode is common for related pyridyl-pyrimidine and bipyridine-type ligands and is a fundamental principle in the design of ligands for transition metal complexes used in catalysis and photophysics. The electronic properties of the ligand, influenced by the electron-withdrawing nature of the pyrimidine ring and the bromine substituent, would be expected to modulate the properties of the resulting metal complex. However, specific studies confirming this coordination mode for this particular ligand are absent from the current body of literature.
Synthesis of Transition Metal Complexes (e.g., Ir(III), Re(I), Ru(II), Pt(II))
The synthesis of transition metal complexes with N,N'-bidentate ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. For instance, the synthesis of a hypothetical Ru(II) complex might involve reacting Ru(bpy)₂Cl₂ with this compound. Similarly, Ir(III) complexes could potentially be formed from a dimeric precursor like [Ir(ppy)₂Cl]₂, and Re(I) complexes from Re(CO)₅Cl. Platinum(II) complexes are often synthesized from precursors such as K₂PtCl₄. While these are standard and established methods for analogous ligands, specific reaction conditions, yields, and product characterization for complexes of this compound have not been reported.
Structural Characterization of Metal Complexes
Solution-State Structural Elucidation (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of complexes in solution. ¹H and ¹³C NMR spectra would provide key information about the ligand environment upon coordination to a metal. Protons on the pyridine and pyrimidine rings would be expected to show significant shifts in their resonance frequencies upon complexation due to changes in the electronic environment and anisotropic effects from the metal center. This data is vital for confirming the formation of the complex and its purity in solution. At present, there is no available NMR data for transition metal complexes of this compound.
Catalytic Applications of Metal Complexes
Transition metal complexes containing pyridyl-pyrimidine and related N,N'-bidentate ligands are widely explored for their catalytic activities in various organic transformations, including but not limited to, hydrogenation, oxidation, and cross-coupling reactions. The specific electronic and steric environment provided by the this compound ligand could potentially lead to novel catalytic properties. The presence of the bromine atom also offers a site for further functionalization, which could be used to tune catalytic activity or immobilize the catalyst. Despite this potential, no studies detailing the catalytic applications of metal complexes derived from this particular ligand have been found.
C-H Bond Activation Catalysis
There is no specific information in the reviewed literature describing the use of this compound as a ligand in metal-catalyzed C-H bond activation reactions. Research in this field typically employs other classes of nitrogen-containing ligands to direct and facilitate the activation of C-H bonds.
Hydrogenation and Transfer Hydrogenation Reactions
No research findings were identified that detail the application of this compound in complexes for hydrogenation or transfer hydrogenation reactions. Catalysts for these transformations typically feature phosphine (B1218219), N-heterocyclic carbene (NHC), or diamine ligands.
Cross-Coupling Catalysis Mediated by the Compound's Complexes
The available literature does not describe instances where complexes of this compound are used to mediate cross-coupling catalysis. Instead, compounds with bromopyrimidine and bromopyridine motifs are frequently utilized as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to synthesize more complex molecules. researchgate.netrsc.org In these cases, the compound itself is one of the reactants, not part of the catalytic system.
Computational and Theoretical Investigations
Electronic Structure and Molecular Properties
Computational chemistry offers a powerful lens through which to examine the fundamental electronic characteristics of 5-(6-bromopyridin-2-yl)pyrimidine.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic ground state properties of molecules with a high degree of accuracy. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry. researchgate.netresearchgate.net These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.
Theoretical vibrational analysis is also performed using DFT to predict the infrared and Raman spectra of the compound. This involves calculating the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.
Table 1: Representative DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value |
| Total Energy | Hypothetical Value (e.g., -2850 Hartrees) |
| Dipole Moment | Hypothetical Value (e.g., 2.5 Debye) |
| Key Bond Length (C-Br) | Hypothetical Value (e.g., 1.90 Å) |
| Key Bond Angle (Py-C-Pyr) | Hypothetical Value (e.g., 118°) |
| Key Dihedral Angle | Hypothetical Value (e.g., 25°) |
Note: The values in this table are representative and would be determined from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For this compound, FMO analysis reveals the distribution of these orbitals across the molecule. The HOMO is typically localized on the more electron-rich regions, while the LUMO is found on the electron-deficient areas. This information helps in predicting the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) |
| HOMO | Hypothetical Value (e.g., -6.8 eV) |
| LUMO | Hypothetical Value (e.g., -1.5 eV) |
| HOMO-LUMO Gap | Hypothetical Value (e.g., 5.3 eV) |
Note: The values in this table are representative and would be determined from specific FMO calculations.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and pyrimidine (B1678525) rings due to their lone pairs of electrons, making them potential sites for electrophilic attack or hydrogen bonding. nih.gov Conversely, positive potential regions might be located around the hydrogen atoms and the bromine atom, indicating susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and the molecule's behavior in a biological or material context.
Reaction Mechanism Elucidation
Computational methods are also pivotal in mapping out the pathways of chemical reactions involving this compound.
Computational Studies of C-H Activation Pathways
C-H activation is a fundamentally important chemical transformation. Computational studies can be employed to investigate the mechanisms of C-H activation on the pyridine or pyrimidine rings of this compound. DFT calculations can model the interaction of the molecule with a catalyst, mapping the potential energy surface of the reaction.
These studies can identify the most favorable site for C-H activation by comparing the activation energies for different C-H bonds within the molecule. The calculations can elucidate the role of the catalyst and the nature of the transition states involved in the C-H bond cleavage and subsequent functionalization.
Transition State Analysis for Key Synthetic Steps
The synthesis of this compound and its derivatives often involves several key steps. Computational transition state analysis can provide a detailed understanding of the mechanisms of these reactions. By locating the transition state structures and calculating their energies, chemists can gain insights into the reaction kinetics and selectivity.
For example, in a cross-coupling reaction to form the bond between the pyridine and pyrimidine rings, transition state analysis can help to understand the oxidative addition, transmetalation, and reductive elimination steps. This knowledge is invaluable for optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to improve the yield and purity of the desired product.
Spectroscopic Property Prediction
Computational methods are instrumental in predicting and interpreting spectroscopic data, which are fundamental for molecular characterization. Techniques like Density Functional Theory (DFT) are commonly employed to calculate the spectroscopic parameters of organic molecules.
The electronic absorption and emission spectra of a molecule are dictated by transitions between its electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions.
While specific TD-DFT calculations for this compound are not reported in the reviewed literature, studies on analogous heterocyclic systems provide a framework for understanding its potential properties. For instance, DFT calculations on a rollover Iridium(III) complex incorporating a 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine ligand revealed a dominant π–π* absorption band at 350 nm. mdpi.com Excitation at 385 nm resulted in a ligand-centered emission with a maximum at 541 nm. mdpi.com This suggests that the electronic properties of the bromopyridine fragment significantly influence the molecule's photophysical behavior.
The simulation process for obtaining a theoretical UV-Vis spectrum generally involves these steps:
Geometry Optimization: The molecule's ground-state geometry is optimized using a suitable DFT functional and basis set.
Excitation Energy Calculation: TD-DFT calculations are then performed on the optimized geometry to determine the vertical excitation energies to the first several singlet excited states.
Spectrum Generation: The calculated excitation energies (converted to wavelengths) and their corresponding oscillator strengths are used to generate a theoretical spectrum, often broadened with a Gaussian or Lorentzian function to mimic experimental band shapes. youtube.com
For this compound, one would expect transitions involving the π systems of both the pyrimidine and pyridine rings. The bromine substituent and the inter-ring linkage would modulate the energies of the molecular orbitals involved in these transitions.
Computational prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a valuable tool for structure elucidation and verification.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for calculating NMR chemical shifts (¹H and ¹³C). The accuracy of these predictions has become sufficient to aid in the assignment of complex spectra and even to distinguish between isomers. sourceforge.io While historical methods relied on increment-based rules, modern quantum chemical calculations provide more robust predictions. sourceforge.io For pyrimidine derivatives, the chemical shifts are sensitive to the electronic effects of substituents and the positions of the nitrogen atoms. researchgate.net For example, in related 2-aminopyrimidines, the chemical shifts of amino protons and the C2/C5 carbons are characteristic. ajol.info
IR Spectra: Theoretical IR spectra are calculated from the same optimized molecular geometry used for other predictions. By computing the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. ijper.org Studies on pyrimidine derivatives confirm that characteristic vibrational modes, such as the C=N stretching of the pyrimidine ring and C-H stretching of the aromatic protons, can be identified and assigned with the aid of computational predictions. ijper.orgnih.gov
The following table outlines the typical computational approaches used for spectroscopic prediction.
| Spectroscopic Technique | Computational Method | Typical Software | Key Predicted Parameters |
| UV-Vis Absorption | Time-Dependent DFT (TD-DFT) | Gaussian, ORCA, ADF | Excitation Wavelength (λmax), Oscillator Strength |
| ¹H & ¹³C NMR | DFT with GIAO | Gaussian, NWChem | Chemical Shifts (δ) |
| IR Absorption | DFT | Gaussian, Spartan | Vibrational Frequencies (cm⁻¹), Intensities |
Molecular Dynamics and Docking Simulations
Molecular simulations are crucial for understanding the dynamic behavior of a molecule and its potential to interact with biological targets. These in silico techniques are a cornerstone of modern drug discovery.
The biological function of a molecule is intimately linked to its three-dimensional shape and flexibility. This compound possesses a single rotatable bond between the pyridine and pyrimidine rings. The torsional angle of this bond determines the relative orientation of the two rings, which can range from coplanar to perpendicular.
Conformational analysis can be performed by systematically rotating this bond and calculating the potential energy at each step using quantum mechanics or a molecular mechanics force field. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation. For similar bi-aryl systems, planarity is often favored to maximize π-system conjugation, but steric hindrance between ortho hydrogens can lead to a twisted, non-planar ground state. Studies on substituted pyrimidines have shown that the ring conformation itself can vary from planar to a folded boat conformation depending on the nature and steric bulk of the substituents. mdpi.com Molecular dynamics (MD) simulations can further explore the conformational landscape in a simulated physiological environment (e.g., in water), providing insights into the molecule's flexibility and the populations of different conformers over time.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or a DNA structure. This method is widely used to screen virtual libraries of compounds and to hypothesize mechanisms of action.
Given that the pyridine-pyrimidine scaffold is a common motif in kinase inhibitors, it is plausible to investigate the interaction of this compound with various protein kinases. Numerous studies have documented the docking of pyrimidine derivatives into the ATP-binding sites of kinases like Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Polo-like kinase 1 (PLK1). mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov
The general docking procedure involves:
Preparing the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).
Defining the binding site or "docking box" on the protein, usually centered on the location of a known co-crystallized ligand.
Using a docking algorithm (e.g., AutoDock Vina) to sample many possible binding poses of the ligand within the site. nih.gov
Scoring the poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
The results typically reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in studies of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of CDK2, hydrogen bonds and hydrophobic interactions were found to be crucial for stabilizing the ligand in the ATP binding cleft. semanticscholar.org Similarly, other pyrimidine derivatives have been shown to form critical hydrogen bonds with key amino acid residues like Asn140 in the binding pocket of the BRD4 bromodomain. mdpi.com
The table below summarizes docking results for analogous pyrimidine compounds against various biological targets, illustrating the types of interactions that could be anticipated for this compound.
| Analogous Compound Class | Biological Target | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) | Reference |
| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 (PDB: 1YWN) | Glu883, Asp1044 | Not Specified | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | CDK2/cyclin A | Not Specified | Not Specified | semanticscholar.org |
| 5-Arylethylidene-aminopyrimidines | BRD4 | Asn140 | Not Specified | mdpi.com |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK2/4/6 | Not Specified | Not Specified | nih.gov |
Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose over time (e.g., 100 ns), providing a more dynamic and realistic view of the interaction. researchgate.netrjeid.com
Advanced Electronic and Optical Phenomena
The conjugated π-electron systems of the pyridine and pyrimidine rings in this compound make it a candidate for interesting electronic and optical applications. The interaction between the two aromatic rings, mediated by the connecting single bond, can lead to properties relevant in materials science.
Theoretical calculations can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial parameter that provides an estimate of the chemical reactivity and the electronic excitation energy of the molecule. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum. In related pyrimidine systems, DFT has been used to calculate these frontier molecular orbitals to understand their electronic characteristics and potential for charge transfer. semanticscholar.org The presence of the electron-withdrawing bromine atom and the nitrogen atoms in the rings would be expected to lower the energies of these orbitals compared to unsubstituted benzene (B151609) or biphenyl. These calculations are foundational for designing novel organic materials for electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where precise control over electronic energy levels is paramount.
Studies on Nonlinear Optical (NLO) Properties
Currently, there are no available computational or theoretical studies specifically investigating the nonlinear optical (NLO) properties of the compound this compound in the reviewed scientific literature. Future research may explore the potential of this molecule in the field of nonlinear optics, which often involves compounds with large π-conjugated systems and significant intramolecular charge transfer.
Aggregation-Induced Emission Enhancement (AIEE) Mechanisms
While direct studies on the aggregation-induced emission enhancement (AIEE) of this compound are not documented, research on closely related derivatives provides insight into the potential AIEE activity of this structural motif. AIEE is a phenomenon where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
A study focused on a derivative, 4-((5-bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, which incorporates the 5-bromopyridin-2-yl moiety, demonstrated significant AIEE properties. This compound is synthesized from 5-bromo-2-aminopyridine and is based on an acceptor-donor-acceptor (A-D-A) architecture, with the maleimide (B117702) and pyridine rings acting as acceptors and the secondary amine as a donor.
The investigation revealed that while this derivative exhibits fluorescence in organic solvents, its emission is substantially enhanced in aqueous media where it aggregates. Specifically, the presence of the electron-withdrawing bromo group on the pyridine ring contributed to a notable fluorescence enhancement. Time-dependent density functional theory (TD-DFT) calculations were employed to understand the electronic characteristics of these types of compounds and their AIEE behavior. The AIEE mechanism in such molecules is linked to the formation of nanoaggregates, which restricts the intramolecular rotations and vibrations that would otherwise lead to non-emissive decay in dilute solutions.
Table 1: AIEE Properties of a this compound Derivative
| Compound Name | Structure | Fluorescence Enhancement Factor | Key Structural Features |
| 4-((5-bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | A derivative of this compound | 7.0 | Acceptor-Donor-Acceptor (A-D-A) system, Electron-withdrawing bromo group |
Data sourced from photophysical studies on N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide derivatives.
This research on a closely related structure suggests that functionalized this compound systems could be promising candidates for developing novel materials with AIEE properties for applications in sensors, bio-imaging, and optoelectronic devices.
Applications in Medicinal Chemistry
Design Principles for Bioactive Pyridine-Pyrimidine Scaffolds
The design of bioactive molecules based on the pyridine-pyrimidine scaffold is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net These scaffolds are recognized for their ability to interact with a diverse array of biological targets, making them a focus for developing new drugs. nih.govrsc.org The versatility of the pyridine-pyrimidine core allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles. nih.gov
Key design principles include:
Structural Mimicry: The pyridine-pyrimidine core can mimic the purine (B94841) base adenine, a key component of ATP. This allows molecules based on this scaffold to act as competitive inhibitors for ATP-binding sites in various enzymes, particularly kinases. rsc.org
Hydrogen Bonding: The nitrogen atoms within the pyridine (B92270) and pyrimidine (B1678525) rings act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets. nih.gov
Substituent Effects: The introduction of various substituents at different positions on the pyridine and pyrimidine rings can significantly influence the molecule's biological activity, selectivity, and physicochemical properties. nih.govresearchgate.net The bromine atom in 5-(6-Bromopyridin-2-yl)pyrimidine, for instance, can be a key interaction point or a site for further chemical modification.
Molecular Mechanisms of Action (in vitro studies)
Derivatives of the this compound scaffold have been shown to exert their effects through various molecular mechanisms, as demonstrated in numerous in vitro studies.
The pyridine-pyrimidine scaffold is a prominent feature in many enzyme inhibitors.
Kinase Inhibition: Many pyridine- and pyrimidine-based compounds are potent inhibitors of kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. rsc.orgnih.gov For example, pyrazolo[3,4-d]pyrimidines, which share structural similarities, are known to target kinases like Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). rsc.orgnih.gov The design of these inhibitors often relies on the scaffold's ability to mimic ATP and bind to the kinase active site. rsc.org Research has led to the development of potent and selective kinase inhibitors based on related pyrimidine structures. nih.govnih.gov
DNA Gyrase B Inhibition: Bacterial DNA gyrase is a validated target for antibacterial agents. Pyrrolopyrimidine derivatives, which are structurally related to the pyridine-pyrimidine scaffold, have been developed as inhibitors of DNA gyrase B (GyrB) and topoisomerase IV. nih.gov These compounds have shown broad-spectrum antibacterial activity, including against Gram-negative pathogens. nih.gov
HIV-1 Reverse Transcriptase Inhibition: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for HIV-1. nih.govdrugbank.com A derivative of this compound, specifically N'-(5-bromo-2-pyridyl)-N-[2-(2,5-dimethoxyphenyl)ethyl]thiourea, has been identified as a potent inhibitor of HIV-1 reverse transcriptase. nih.gov The crystal structure of this compound reveals key intramolecular hydrogen bonds that contribute to its rigid conformation and inhibitory activity. nih.gov
In addition to direct enzyme inhibition, compounds based on the pyridine-pyrimidine scaffold can modulate various cellular pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Cell Cycle Arrest: Pyridopyrimidines have been identified as novel cyclin-dependent kinase (CDK) inhibitors, which are key regulators of the cell cycle. nih.gov Inhibition of CDKs by these compounds can lead to cell cycle arrest, preventing the proliferation of cancer cells. nih.gov For example, certain pyridopyrimidines have been shown to maintain cell cycle arrest in leukemia and breast cancer cell lines, even in the presence of overexpressed oncogenes like Bcl-2 or cyclin D1. nih.gov This highlights their potential as robust anti-cancer agents.
Apoptosis Induction: Several pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov These compounds can trigger apoptosis through both intrinsic and extrinsic pathways by activating key proteins like caspases and p53, and by modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov
The planar nature of the pyridine-pyrimidine scaffold allows for potential interactions with nucleic acids.
Intercalation: Some pyrimidine derivatives have been shown to intercalate into DNA, a process where the molecule inserts itself between the base pairs of the DNA double helix. gsconlinepress.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. gsconlinepress.com The ability of certain sulfanilamide-pyrimidine compounds to intercalate into bacterial DNA contributes to their antimicrobial activity. gsconlinepress.com While direct DNA intercalation studies for this compound itself are not extensively reported, the general principle applies to related structures. Computational and biophysical analyses are key to understanding these RNA-RNA and DNA-protein/RNA interactions. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity.
The biological activity of pyridine-pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic rings. nih.govresearchgate.net
Influence of Substituents: SAR studies on various pyrimidine derivatives have consistently shown that the position and type of substituent greatly influence their biological activities. nih.govresearchgate.net For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, variations at the 4-position significantly impacted their anticancer activity. researchgate.net Similarly, for pyrido[2,3-d]pyrimidine derivatives, modifications at different positions led to compounds with potent cytotoxic and apoptosis-inducing effects. nih.gov The bromine atom on the pyridine ring of this compound is a key feature that can be explored for further optimization. Its electron-withdrawing nature and potential for halogen bonding can significantly influence the molecule's interaction with its biological target.
Interactive Data Table: SAR of Selected Pyrimidine Derivatives
| Compound Series | Key Structural Feature | Variation | Impact on Activity | Target |
| Pyrido[2,3-d]pyrimidines | Substituents on the pyrimidine and pyridine rings | Different aromatic and aliphatic groups | Varied cytotoxicity and apoptosis induction | CDK4/6, p53, Bax/Bcl2 |
| Pyrrolopyrimidines | Substituents on the pyrrole (B145914) ring | Modifications to enhance Gram-negative penetration | Improved broad-spectrum antibacterial activity | DNA Gyrase B, Topoisomerase IV |
| Pyrimidine-based NNRTIs | Thiourea linker and phenyl ring substituents | Alterations in the linker and substitution pattern on the phenyl ring | Potent inhibition of HIV-1 reverse transcriptase | HIV-1 Reverse Transcriptase |
Conformational Requirements for Biological Activity
The conformational preferences of 2-substituted pyrimidines and related bipyridyl systems are influenced by a delicate balance of steric and electronic effects. The presence of the bromine atom at the 6-position of the pyridine ring introduces a significant steric hindrance, which can influence the rotational barrier around the interannular bond. This steric clash may disfavor a fully planar conformation, leading to a twisted or non-planar arrangement of the two rings in the ground state. Furthermore, intramolecular interactions, such as hydrogen bonds, can significantly influence the conformational landscape, as has been observed in studies of pyridin-2-yl guanidine (B92328) derivatives where a 180° change in the dihedral angle was noted upon salt formation.
Computational studies, such as potential energy surface (PES) scans, are often employed to determine the stable conformers of such molecules. For instance, theoretical and experimental studies on 2-acetamido-5-aminopyridine (B1225344) have successfully identified its stable conformers, highlighting the utility of such methods. nih.gov While specific experimental data on the conformational analysis of this compound is not extensively documented, insights can be drawn from related structures. The position of substituents on the pyrimidine nucleus has been shown to greatly influence biological activities, suggesting that the conformational space explored by these molecules is key to their function. nih.gov The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the binding site of a biological target is often a prerequisite for potent activity.
Ligand Design for Specific Molecular Targets
Focus on Allosteric Site Binding
Allosteric modulation represents a sophisticated strategy in drug design, where a ligand binds to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn modulates the activity of the orthosteric site, either enhancing (positive allosteric modulator, PAM) or diminishing (negative allosteric modulator, NAM) the effect of the endogenous ligand. This approach offers several advantages, including the potential for greater subtype selectivity and a more nuanced control over physiological signaling.
The pyrimidine scaffold has emerged as a versatile framework in the design of allosteric modulators for various targets. For example, pyrimidine-based allosteric modulators of the sarco/endoplasmic reticulum calcium ATPase (SERCA) have been developed, although replacement of a quinoline (B57606) ring system with a pyrimidine was found to reduce activity in one study. nih.gov In the context of cancer therapy, pyrimidine-5-carbonitrile derivatives have been investigated as potential allosteric inhibitors of VEGFR-2, where they are predicted to bind to an allosteric pocket adjacent to the ATP-binding site. nih.gov
While there is no direct evidence in the reviewed literature of this compound itself acting as an allosteric modulator, its structural features make it an attractive starting point for the design of such agents. The bi-aryl core provides a rigid scaffold that can be functionalized with various substituents to optimize interactions with an allosteric binding pocket. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space. The nitrogen atoms in both the pyridine and pyrimidine rings can act as hydrogen bond acceptors, which are often crucial for ligand recognition at allosteric sites. The development of pyrimidine derivatives as modulators of PGE2 receptors further underscores the potential of this scaffold in targeting allosteric sites for therapeutic intervention. wipo.int
Development as Privileged Structures in Drug Discovery
In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. These scaffolds provide a foundation for the development of new drugs against a variety of diseases. The pyrimidine ring is widely recognized as a privileged structure due to its presence in a vast number of biologically active compounds, including natural products and synthetic drugs. humanjournals.comnih.govmdpi.com Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a versatile component in ligand design. nih.gov
The 2-(pyridin-2-yl)pyrimidine (B3183638) framework, of which this compound is a derivative, has been identified as a key scaffold in the development of novel therapeutic agents. For instance, a series of 2-(pyridin-2-yl)pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activity. In this study, several compounds demonstrated potent inhibition of collagen expression, suggesting their potential as novel anti-fibrotic drugs. The parent scaffold, in this case, provided the necessary structural elements for biological activity, which was then fine-tuned by the introduction of various substituents.
The utility of this compound as a privileged building block is further highlighted by its role as a synthetic intermediate. The bromine atom at the 6-position of the pyridine ring is particularly useful for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile synthesis of a library of analogues with different substituents at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity against a given target. The development of pyrimidine-based inhibitors for targets such as cyclin-dependent kinases (CDKs) further exemplifies the privileged nature of this scaffold in modern drug discovery.
Interactive Data Tables
Table 1: Biological Activities of Pyrimidine Derivatives
| Biological Activity | Example Compound Class | Reference |
| Antimicrobial | 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds | humanjournals.com |
| Anticancer | 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives | |
| Anti-inflammatory | Pyrimidine-sulfonamide analogues | nih.gov |
| Antiviral | 5-substituted pyrimidine L-2'-deoxyribonucleosides | nih.gov |
| Anti-fibrotic | 2-(Pyridin-2-yl) pyrimidine derivatives | |
| Allosteric Modulation | Quinoline- and Pyrimidine-based SERCA modulators | nih.gov |
Applications in Advanced Materials Science
Role as Building Blocks for Functional Organic Materials
The molecular architecture of 5-(6-bromopyridin-2-yl)pyrimidine makes it a valuable synthon for constructing larger, functional organic materials. The presence of the bromine atom on the pyridine (B92270) ring offers a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of functional groups and the extension of the conjugated π-system, which is a critical aspect in the design of materials with specific electronic and photophysical properties.
The nitrogen atoms within the pyrimidine (B1678525) and pyridine rings act as potential coordination sites for metal ions, opening avenues for the creation of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, the aromatic nature of both heterocyclic rings contributes to the rigidity and planarity of the resulting macromolecules, which can facilitate intermolecular π-π stacking interactions, influencing the material's bulk properties, such as charge transport and luminescence.
Optoelectronic Properties and Materials
The inherent electronic structure of this compound, characterized by electron-deficient pyrimidine and pyridine rings, suggests its potential for use in optoelectronic applications. Modification of this core structure through chemical synthesis allows for the fine-tuning of its electronic and photophysical properties.
Luminescent and Phosphorescent Materials Development
While detailed studies on the luminescent properties of this compound itself are not extensively documented in publicly available literature, the broader class of bipyrimidine and pyridyl-pyrimidine compounds has shown promise in the development of luminescent materials. The introduction of electron-donating or -accepting groups, or the coordination with heavy metal ions, can induce or enhance luminescence, including phosphorescence, by promoting intersystem crossing. The rigid structure of the molecule can also help to minimize non-radiative decay pathways, leading to higher quantum yields.
Organic Light-Emitting Diode (OLED) Components (Conceptual Role)
Conceptually, derivatives of this compound could serve as components in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyrimidine and pyridine rings makes them suitable candidates for use as electron-transporting or host materials in the emissive layer of an OLED. By attaching appropriate chromophoric units through the bromo-functionalization, it is possible to design emitters with tailored emission colors. The ability to form stable amorphous films, a crucial requirement for OLED fabrication, would depend on the nature of the substituents introduced onto the core structure.
Supramolecular Architectures with Tunable Properties
The nitrogen atoms in the pyrimidine and pyridine rings of this compound are excellent hydrogen bond acceptors. This characteristic, combined with the potential for π-π stacking interactions, allows for the self-assembly of these molecules into well-defined supramolecular architectures. The formation of these ordered structures can be influenced by solvent, temperature, and the presence of other interacting molecules. The resulting supramolecular materials could exhibit tunable properties, such as guest-responsive luminescence or conductivity, based on the dynamic and reversible nature of the non-covalent interactions.
Chemosensors and Probes
The design of chemosensors for the detection of specific analytes is a significant area of research in materials science. The this compound scaffold possesses features that make it a promising candidate for the development of ligand-based chemosensors.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 5-(6-Bromopyridin-2-yl)pyrimidine . By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its intricate atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy: The proton NMR spectrum of This compound would be expected to show distinct signals for each of the aromatic protons on the pyridine (B92270) and pyrimidine (B1678525) rings. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. For instance, in related structures like 2-bromopyridine (B144113), proton signals appear in the range of 7.17 to 8.36 ppm. The protons on the pyrimidine ring are also expected in the aromatic region, with variations depending on their position relative to the nitrogen atoms and the neighboring pyridine ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in This compound gives rise to a distinct signal. For a similar compound, 4-(2-bromophenyl)pyrimidine, carbon signals have been observed in the range of 121.32 to 165.28 ppm. rsc.org The carbon atom attached to the bromine in the pyridine ring would likely appear in the more shielded region of the aromatic signals.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, helping to assign the signals within the pyridine and pyrimidine rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine C2 | - | ~158 |
| Pyrimidine C4 | ~9.2 | ~157 |
| Pyrimidine C5 | - | ~130 |
| Pyrimidine C6 | ~8.8 | ~159 |
| Pyridine C3' | ~7.8 | ~122 |
| Pyridine C4' | ~7.7 | ~140 |
| Pyridine C5' | ~7.5 | ~128 |
| Pyridine C6' | - | ~142 |
Note: These are predicted values based on analogous structures and may vary from experimental data.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of This compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. technologynetworks.com The C=N and C=C stretching vibrations of the pyridine and pyrimidine rings would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations in This compound would also be Raman active, often showing strong signals. The symmetric vibrations of the molecule are particularly prominent in the Raman spectrum.
Table 2: Characteristic IR and Raman Bands for Pyrimidine and Pyridine Moieties
| Functional Group | IR Absorption Range (cm⁻¹) | Raman Shift Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=N Stretch | 1500 - 1600 | 1500 - 1600 |
| C=C Stretch (aromatic) | 1400 - 1600 | 1400 - 1600 |
| C-Br Stretch | < 1000 | < 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic systems like This compound typically exhibit strong UV absorption due to π-π* transitions. The UV-Vis spectrum would show one or more absorption maxima (λmax), the wavelengths of which are characteristic of the conjugated system. For pyrimidine itself, absorption maxima are observed around 243 nm. The extended conjugation in This compound would be expected to shift the λmax to longer wavelengths.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule. For This compound (C₉H₆BrN₃), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. For a related compound, 4-(2-bromophenyl)pyrimidine, the exact mass was calculated as 233.0793 and found to be 233.9795, demonstrating the precision of this technique. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and fragile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺, which allows for the determination of the molecular weight. Tandem mass spectrometry (ESI-MS/MS) can be used to fragment the parent ion and analyze the resulting fragment ions, providing valuable structural information. The fragmentation pattern of This compound would likely involve cleavage of the bond between the two rings and fragmentation within the individual rings, helping to confirm their identities.
Table 3: Summary of Analytical Characterization Data
| Technique | Parameter | Expected Observation for this compound |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.0-9.5 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons in the range of 120-165 ppm. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Aromatic C-H stretch (~3050 cm⁻¹), C=N/C=C stretch (1400-1600 cm⁻¹), C-Br stretch (<1000 cm⁻¹). |
| UV-Vis Spectroscopy | λmax | Absorption maximum expected >250 nm due to extended conjugation. |
| HRMS | Exact Mass | Calculated for C₉H₆BrN₃ and compared with experimental value for formula confirmation. |
| ESI-MS | m/z | Detection of protonated molecule [M+H]⁺ to determine molecular weight. |
Chromatographic and Purity Assessment Techniques
Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed in this context.
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is highly valued for its high resolution, sensitivity, and speed. For pyrimidine derivatives, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The retention time, the time it takes for a specific compound to elute from the column, is a characteristic feature used for its identification. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component.
While a specific HPLC protocol for this compound is not available in the cited literature, general methods for pyrimidine derivatives often involve a C18 column and a gradient elution system, typically with water and acetonitrile (B52724), often modified with additives like formic acid or trifluoroacetic acid to improve peak shape. psu.edu
Table 1: Illustrative HPLC Parameters for Analysis of Pyrimidine Derivatives
| Parameter | Value/Description |
| Instrument | HPLC system with UV detector |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | Typically 0.5-1.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5-20 µL |
TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. nih.gov It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in their separation. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds.
For pyrimidine derivatives, a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is often used as the eluent. nih.gov The spots can be visualized under UV light (typically at 254 nm) or by using staining agents. nih.gov
Table 2: Example TLC System for Pyrimidine-based Compounds
| Parameter | Description |
| Stationary Phase | Silica gel plates (e.g., Whatman Sil G/UV254) |
| Mobile Phase (Eluent) | A mixture of organic solvents, e.g., Hexane:Ethyl Acetate (1:1) |
| Visualization | UV light at 254 nm |
Crystallographic Analysis for Solid-State Structure
Crystallographic analysis provides definitive proof of a molecule's three-dimensional structure. This is crucial for understanding its stereochemistry, conformation, and intermolecular interactions in the solid state.
While a crystal structure for this compound is not publicly available, the crystal structure of a related precursor, 6-Bromopyridine-2-carbaldehyde, has been reported. researchgate.net The study of this molecule reveals a nearly planar structure, with the crystal packing being influenced by C-H···N hydrogen bonds. researchgate.net This type of analysis would be equally critical for confirming the structure of this compound.
Table 3: Crystallographic Data for the Related Compound 6-Bromopyridine-2-carbaldehyde researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₄BrNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.908 (2) |
| b (Å) | 6.290 (4) |
| c (Å) | 15.060 (6) |
| β (˚) | 95.57 (3) |
| Volume (ų) | 651.1 (6) |
| Z | 4 |
| Temperature (K) | 290 (2) |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This technique is used to determine the thermal stability of a material and to study its decomposition behavior. The resulting TGA curve plots the mass of the sample as a function of temperature. Significant mass loss at specific temperatures can indicate the loss of solvent or the decomposition of the compound. For new chemical entities, TGA provides valuable information about their thermal stability, which is important for storage and handling. While no specific TGA data for this compound is available, TGA is a standard characterization technique for novel pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds to assess their thermal properties. byu.edu
Elemental Analysis (C, H, N)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages of these elements are then compared with the calculated theoretical values based on the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the synthesized compound and is a key indicator of its purity.
For instance, in the synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, elemental analysis is a standard method for structure confirmation. nih.gov For a compound like 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide, the calculated and found values for C, H, and N were reported to be in close agreement, thus confirming its composition. nih.gov
Table 4: Example of Elemental Analysis Data for a Complex Pyrimidine Derivative nih.gov
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 66.52 | 66.60 |
| Hydrogen (H) | 4.59 | 4.55 |
| Nitrogen (N) | 19.39 | 19.45 |
| Data for 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Q & A
Q. What are the common synthetic routes for 5-(6-Bromopyridin-2-yl)pyrimidine, and how are reaction conditions optimized?
A typical synthesis involves cross-coupling reactions such as Suzuki-Miyaura, using 6-bromo-2-pyridinylboronic acid and a halogenated pyrimidine precursor. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Temperature control : Reactions often proceed at 80–110°C in anhydrous solvents (e.g., THF or DMF) .
- Base optimization : Use of Na₂CO₃ or Cs₂CO₃ to maintain pH and facilitate deprotonation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product.
Q. How is the structural integrity of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 8.5–9.0 ppm for pyrimidine protons; δ 7.5–8.2 ppm for pyridine protons) and ¹³C NMR (distinct peaks for Br-substituted carbons) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms substitution patterns, as demonstrated for structurally related bromopyridines .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 252.0) .
Q. What methods are recommended for assessing the purity of this compound?
- High-Performance Liquid Chromatography (HPLC) : ≥99% purity achievable with C18 columns and acetonitrile/water gradients .
- Elemental analysis : Confirms C, H, N, and Br percentages within ±0.3% of theoretical values .
- Melting point determination : Compare observed values (e.g., 193–196°C for analogs) to literature data .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The C-Br bond in the pyridine ring serves as a versatile site for:
- Suzuki couplings : Substitution with aryl/heteroaryl boronic acids to generate bipyridine derivatives .
- Buchwald-Hartwig aminations : Introduction of amines for functionalized ligands or pharmaceutical intermediates . Note: Steric hindrance from the pyrimidine ring may reduce reaction rates, necessitating elevated temperatures (100–120°C) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Thermal stability : Decomposition observed >200°C; store at RT in sealed containers .
- Light sensitivity : Degrades under UV exposure; use amber vials for long-term storage .
- Moisture sensitivity : Hygroscopic analogs require desiccants (e.g., silica gel) .
Q. How can computational modeling enhance the study of this compound’s interactions?
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock. Parameters include Gibbs free energy (ΔG) and hydrogen-bonding interactions .
- DFT calculations : Optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
Q. How should researchers address contradictions in reported reactivity data?
- Re-evaluate reaction conditions : Catalyst loading, solvent polarity, and ligand effects can drastically alter outcomes .
- Analytical validation : Use tandem MS or 2D NMR (e.g., HSQC) to confirm byproducts or degradation pathways .
- Literature benchmarking : Compare results with structurally similar compounds (e.g., 6-Bromo-2-pyridinecarboxaldehyde) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
